

Spectroscopic Analysis of 5-Bromo-3fluoroisatoic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-fluoroisatoic anhydride

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Bromo-3-fluoroisatoic anhydride**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published spectroscopic data for **5-Bromo-3-fluoroisatoic anhydride**, this document presents a detailed analysis of the closely related and well-characterized compound, 5-bromoisatoic anhydride, as a representative example. The guide details expected spectroscopic behaviors and provides standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of substituted isatoic anhydrides.

Introduction

5-Bromo-3-fluoroisatoic anhydride (CAS RN: 1049118-00-4), also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated derivative of isatoic anhydride. Its structural features make it a valuable building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry. Accurate and thorough spectroscopic characterization is paramount for verifying the identity, purity, and structure of such compounds. This guide outlines the fundamental spectroscopic techniques employed for this purpose.



While specific, publicly available spectra for **5-Bromo-3-fluoroisatoic anhydride** are scarce, the principles of spectroscopic analysis can be effectively illustrated using the analogous compound, 5-bromoisatoic anhydride (CAS RN: 4692-98-2). The data and methodologies presented herein provide a strong predictive framework for the spectroscopic properties of **5-Bromo-3-fluoroisatoic anhydride**.

Spectroscopic Data of 5-Bromoisatoic Anhydride (as a proxy)

The following tables summarize the available spectroscopic data for 5-bromoisatoic anhydride. This data serves as a reference for the expected spectral characteristics of related isatoic anhydrides.

NMR Spectroscopy Data

Table 1: ¹H NMR Data of 5-Bromoisatoic Anhydride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|------------|
| 11.85 | s (br) | - | NH |
| 7.96 | dd | 8.7, 0.8 | Ar-H |
| 7.87 | dd | 8.7, 2.3 | Ar-H |
| 7.09 | dd | 8.8, 0.8 | Ar-H |

Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Data of 5-Bromoisatoic Anhydride



| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------|
| ~162 | C=O (anhydride) |
| ~148 | C=O (carbamate) |
| ~140 | C-Br |
| ~138 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | Ar-C |
| ~115 | Ar-CH |

Note: These are predicted values and may vary from experimental results.

IR Spectroscopy Data

Table 3: FT-IR Data of 5-Bromoisatoic Anhydride

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|-------------------------------------|
| ~3200-3000 | N-H stretch |
| ~1780-1740 | C=O stretch (anhydride, asymmetric) |
| ~1740-1700 | C=O stretch (anhydride, symmetric) |
| ~1620-1580 | C=C stretch (aromatic) |
| ~1250-1200 | C-O stretch (anhydride) |
| ~800-750 | C-H bend (aromatic, out-of-plane) |
| ~700-600 | C-Br stretch |

Note: The characteristic double peak for the anhydride C=O stretch is a key diagnostic feature.

Mass Spectrometry Data



Table 4: Mass Spectrometry Data of 5-Bromoisatoic Anhydride

| m/z | Assignment |
|---------|--|
| 241/243 | [M] ⁺ (isotopic pattern for Br) |
| 197/199 | [M-CO ₂] ⁺ |
| 118 | [M-Br-CO ₂] ⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isatoic anhydrides.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the isatoic anhydride derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.



- Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
- 19F NMR Acquisition (for 5-Bromo-3-fluoroisatoic anhydride):
 - Acquire a one-dimensional fluorine spectrum.
 - A proton-decoupled ¹⁹F spectrum may also be beneficial to simplify multiplets.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- · Sample Preparation:
 - o Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder or clean ATR crystal.
 - Collect the sample spectrum.
 - Typical parameters: scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry



Objective: To determine the molecular weight and fragmentation pattern of the molecule.

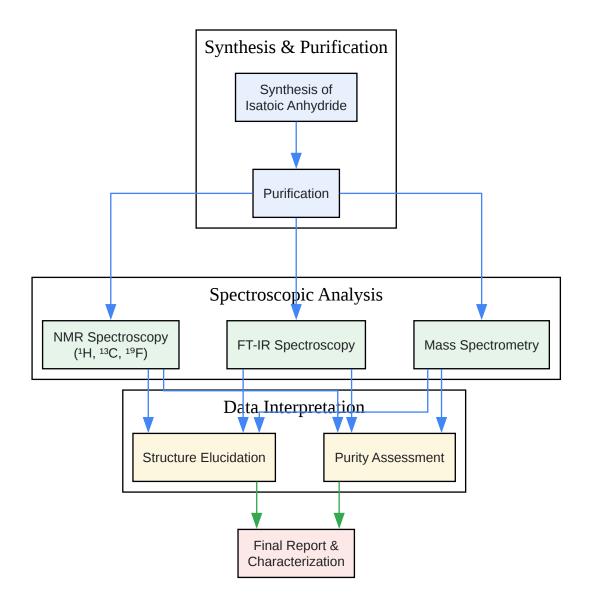
Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact EI).
- · Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, pay close attention to the isotopic patterns.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

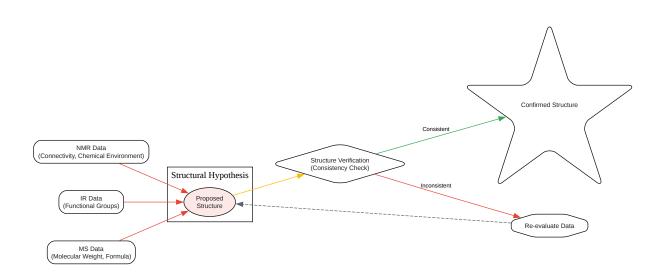




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Caption: General workflow for the synthesis and spectroscopic characterization of an isatoic anhydride.





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Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of **5-Bromo-3-fluoroisatoic anhydride** by leveraging data from the closely related 5-bromoisatoic anhydride. The presented data tables and experimental protocols offer a practical framework for researchers in the field of synthetic and medicinal chemistry. Adherence to these standardized methods will ensure the reliable and accurate characterization of this important class of compounds. Further research is encouraged to publish the specific spectroscopic data for **5-Bromo-3-fluoroisatoic anhydride** to enrich the scientific literature.



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